molecular formula C18H13ClN4OS B12162196 2-(4-chloro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

2-(4-chloro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B12162196
M. Wt: 368.8 g/mol
InChI Key: JEINPCPCRYLOTB-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic organic compound that features a complex structure combining an indole, a thiazole, and a pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

    Thiazole Formation: The thiazole ring is synthesized separately, often starting from a thioamide and an α-haloketone under basic conditions.

    Coupling Reaction: The chlorinated indole and the thiazole derivative are coupled using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

    Acetamide Formation: Finally, the acetamide linkage is formed by reacting the coupled product with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Oxidized derivatives of the indole and thiazole rings.

    Reduction: Reduced forms of any nitro groups or other reducible functionalities.

    Substitution: Substituted derivatives where the chloro group is replaced by the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chloro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions, enzyme inhibition, and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer, bacterial infections, and inflammatory conditions. Researchers investigate its efficacy, toxicity, and pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatile chemical structure allows for modifications that can lead to products with desirable properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide depends on its specific biological target. Generally, it may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. For example, it could inhibit a key enzyme in a metabolic pathway, thereby reducing the proliferation of cancer cells or bacteria.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide: Lacks the chloro group, which may affect its biological activity and chemical reactivity.

    2-(4-bromo-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide: Contains a bromo group instead of a chloro group, potentially altering its reactivity and interactions.

    2-(4-chloro-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide: The position of the pyridine nitrogen is different, which can influence binding affinity and selectivity.

Uniqueness

2-(4-chloro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is unique due to the specific positioning of the chloro group and the combination of the indole, thiazole, and pyridine rings. This unique structure can result in distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C18H13ClN4OS

Molecular Weight

368.8 g/mol

IUPAC Name

2-(4-chloroindol-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H13ClN4OS/c19-14-4-1-5-16-13(14)6-8-23(16)10-17(24)22-18-21-15(11-25-18)12-3-2-7-20-9-12/h1-9,11H,10H2,(H,21,22,24)

InChI Key

JEINPCPCRYLOTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NC3=NC(=CS3)C4=CN=CC=C4)C(=C1)Cl

Origin of Product

United States

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